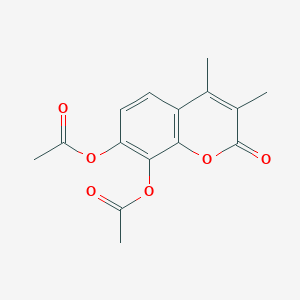
1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, also known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTA is a triazole-based compound that has been synthesized through various methods and has shown promising results in terms of its biochemical and physiological effects.
作用机制
1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine exerts its effects through various mechanisms of action. In medicinal chemistry, 1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting various signaling pathways. In biochemistry, 1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to inhibit the activity of enzymes involved in the degradation of neurotransmitters, leading to increased levels of neurotransmitters in the brain. In pharmacology, 1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis in cancer cells, and neuroprotective effects. 1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been shown to have antimicrobial properties, with studies demonstrating its effectiveness against various fungi and viruses.
实验室实验的优点和局限性
One of the advantages of using 1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments is its ability to inhibit enzyme activity, making it a useful tool for studying enzyme kinetics. However, one limitation of using 1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is its potential toxicity, which can affect the viability of cells and organisms.
未来方向
There are several future directions for the study of 1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, including the development of new synthetic methods for its production, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action in greater detail. Additionally, further studies are needed to determine the safety and efficacy of 1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine for use in humans.
合成方法
1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine can be synthesized through a variety of methods, including the reaction of 3-aminopyridine with butyryl chloride and sodium azide, followed by the reaction of the resulting product with hydrazine hydrate. Another method involves the reaction of 3-aminopyridine with butyryl chloride and sodium azide, followed by the reaction of the resulting product with hydrazine hydrate and sodium nitrite.
科学研究应用
1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to possess anticancer, antifungal, and antiviral properties. In biochemistry, 1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been studied for its ability to inhibit various enzymes, including acetylcholinesterase and monoamine oxidase. In pharmacology, 1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-2-4-9(17)16-11(12)14-10(15-16)8-5-3-6-13-7-8/h3,5-7H,2,4H2,1H3,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHBGHIMIKHILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(=NC(=N1)C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzamide](/img/structure/B5822054.png)
![diethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5822056.png)


![5-[(1-azepanylmethylene)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5822078.png)



![3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5822118.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5822132.png)
![5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B5822134.png)

![4-chloro-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5822140.png)
